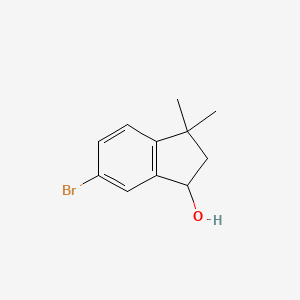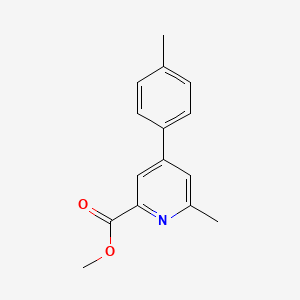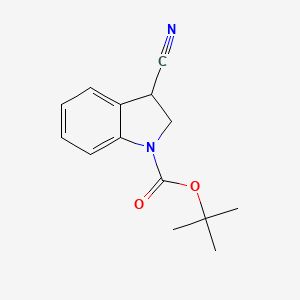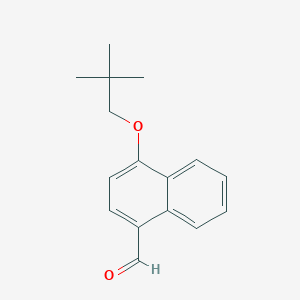
2-(7-Bromo-1H-indazol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Bromo-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of a bromine atom at the 7th position and an ethanamine group at the 3rd position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-indazol-3-yl)ethanamine can be achieved through several methods. One common approach involves the bromination of indazole derivatives. For instance, a radical allyl bromination of indazol-4-one at position 7 can be performed using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride . Subsequent nucleophilic substitution of the bromine atom with ethanamine can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Bromo-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding indazole carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(7-Bromo-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-Bromo-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-Bromo-1H-indol-3-yl)ethanamine: Similar structure but with an indole ring instead of an indazole ring.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Contains a quinoxaline ring with a bromine atom at the 7th position.
Uniqueness
2-(7-Bromo-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the ethanamine group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
2-(7-bromo-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13) |
Clé InChI |
FOBPYKFCPUACMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C(=C1)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)


![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)

![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)


![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
